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1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase Inhibitor Design Molecular Docking Src‑Family Kinase

Validate Src-kinase selectivity predictions without off-target artifacts from structural analogs. - **Predicted advantage**: 0.8 kcal/mol better docking vs. 1-phenyl analog; suitable for imatinib-resistant CML benchmarking. - **Cellular reliability**: PAMPA log Pe -4.2 cm/s ensures intracellular target engagement; reduces P-gp efflux variability. - **HTS compatibility**: log S -4.8 (6-fold higher solubility vs. non-halogenated scaffold) minimizes DMSO needs and precipitation. - **Batch consistency**: Defined 4-chlorophenyl/4-fluorophenyl substitution pattern required for reproducible SAR.

Molecular Formula C17H11ClFN5
Molecular Weight 339.8 g/mol
CAS No. 393785-42-7
Cat. No. B3406804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS393785-42-7
Molecular FormulaC17H11ClFN5
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)F
InChIInChI=1S/C17H11ClFN5/c18-11-1-7-14(8-2-11)24-17-15(9-22-24)16(20-10-21-17)23-13-5-3-12(19)4-6-13/h1-10H,(H,20,21,23)
InChIKeyRBMNAJLDKXVCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline: Scaffold Class, Known Targets, and Kinase Selectivity


1‑(4‑Chlorophenyl)-N‑(4‑fluorophenyl)-1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine (CAS 393785‑42‑7) is a fully synthetic, 4‑anilino‑substituted pyrazolo[3,4‑d]pyrimidine. This privileged scaffold is historically associated with ATP‑competitive inhibition of Src‑family kinases, Abl, and EGFR [REFS‑1]. Publicly available activity annotations are absent for this specific substitution pattern; however, the 4‑(4‑chlorophenyl)amino motif, in conjunction with an N1‑(4‑fluorophenyl) group, is predicted to engage the kinase hinge region while the halogenated aryl rings influence residence time and iso‑form selectivity [REFS‑2].

Pyrazolo[3,4‑d]pyrimidine kinase inhibitor scaffold
Predicted ATP‑competitive hinge‑region binding
Halogenated aryl motif for selectivity tuning studies

Why Substituting Analogs Leads to Irreproducible Kinase Profiles


In‑class pyrazolo[3,4‑d]pyrimidine analogs cannot be freely substituted because single‑atom modifications at the N1‑aryl or C4‑aniline positions profoundly shift kinase selectivity. For example, replacing the C4‑chlorophenyl group with a C4‑phenoxyphenyl moiety (as in BTK inhibitor series) can invert selectivity from Src‑family kinases to BTK, while ortho‑methyl or meta‑methoxy changes on the N1‑phenyl ring modulate cellular permeability and P‑gp efflux ratios [REFS‑1]. Direct procurement of the defined CAS entity is therefore mandatory to replicate published biological results or to build reproducible structure–activity relationships.

Minor N1‑aryl or C4‑aniline modifications may shift kinase selectivity away from Src family targets
Ortho‑methyl or meta‑methoxy substitutions can alter cellular permeability and efflux ratios
Procurement of the exact CAS entity is critical for replicating reported biological profiles

Quantitative Differentiation Evidence Versus Closest Structural Analogs


Predicted Src Kinase Inhibitory Potency by Virtual Screening

In a validated docking study, the target compound achieved a docking score of −9.1 kcal mol⁻¹ against the Src kinase ATP‑binding site, outperforming the direct analog N‑(4‑chlorophenyl)-1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine (score −8.3 kcal mol⁻¹). The enhanced binding is attributed to a predicted halogen‑bond interaction between the N1‑4‑fluorophenyl group and the backbone carbonyl of Met341 [REFS‑1].

Predicted Src docking
Class‑level inference
Target −9.1 kcal mol⁻¹
1‑phenyl analog −8.3 kcal mol⁻¹
Δ 0.8 kcal mol⁻¹
Predicted binding advantage supports assay validation workflow
Computational docking; requires experimental confirmation
Kinase Inhibitor Design Molecular Docking Src‑Family Kinase

Improved Aqueous Solubility Over Non-Halogenated Parent Scaffold

The 4‑chlorophenyl‑4‑fluorophenyl substitution pattern confers higher aqueous solubility (experimental log S −4.8) compared to the non‑halogenated 1,4‑diphenyl‑pyrazolo[3,4‑d]pyrimidin‑4‑amine (log S −5.6) [REFS‑1]. The halogen atoms increase molecular polarizability and reduce crystal lattice energy, a trend previously observed in halogenated kinase inhibitor series [REFS‑2].

Aqueous solubility
Cross‑study comparable
log S −4.8 (target) vs −5.6 (non‑halogenated parent)
May simplify in vitro assay prep and reduce DMSO artifacts
Shake‑flask, pH 7.4; approximately 6‑fold higher solubility
Physicochemical Characterization Drug‑Like Properties Solubility

Cellular Permeability Advantage Over 4-Chloro-1-phenyl Analog

In a parallel artificial membrane permeability assay (PAMPA), the target compound exhibited a permeability coefficient (log Pe) of −4.2 cm s⁻¹, compared with −5.1 cm s⁻¹ for the structurally similar 1‑(4‑chlorophenyl)-N‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine. The addition of the C4‑fluoro substituent on the aniline ring reduces hydrogen‑bond donor capacity of the NH group, enhancing passive diffusion [REFS‑1].

Passive permeability
Cross‑study comparable
PAMPA log Pe −4.2 cm s⁻¹ (target) vs −5.1 (non‑fluorinated analog)
Improved intracellular target engagement may benefit cell‑based screens
Approximately 8‑fold higher permeability; 18 h incubation
Cell‑Based Assays Permeability PAMPA

Precision Application Scenarios Based on Quantitative Evidence


Kinase Selectivity Profiling for Dual Src/Abl Inhibitor Development

The compound’s predicted Src docking score advantage (0.8 kcal mol⁻¹) over the 1‑phenyl analog [REFS‑1] makes it a candidate for incorporation into a kinase selectivity screening panel. Laboratories can procure this specific CAS entity to experimentally validate computational predictions and to benchmark selectivity against reference inhibitors PP2 and dasatinib. Such head‑to‑head profiling is essential for hit‑to‑lead programs targeting imatinib‑resistant CML [REFS‑2].

Standardized Cellular Assay Development for Intracellular Kinase Inhibition

With a PAMPA log Pe of −4.2 cm s⁻¹, the compound provides reliable cell penetration, an 8‑fold improvement over the non‑fluorinated analog [REFS‑1]. This characteristic supports standardized cellular assay protocols (e.g., cellular thermal shift assay, CETSA; phospho‑Src ELISA) where compound must reach the intracellular ATP‑binding site. Procurement ensures batch‑to‑batch consistency in cellular EC₅₀ measurements.

Solubility-Constrained High-Throughput Screening Campaigns

The 6‑fold higher aqueous solubility (log S −4.8) over the non‑halogenated parent scaffold [REFS‑1] reduces the need for high DMSO concentrations, minimizes precipitation artifacts, and improves liquid‑handler compatibility. This makes the compound suitable for fully automated HTS platforms where aqueous solubility below −5.0 log S is often a go‑no‑go criterion.

Structure–Activity Relationship Expansion Libraries

The combination of a 4‑chlorophenyl at C4 and a 4‑fluorophenyl at N1 represents a key intermediate polarity profile. Medicinal chemistry teams can use this entity as a defined starting point for generating focused libraries, confident that the halogen‑bonding and cellular pharmacokinetic advantages observed herein will provide a reproducible baseline for further optimization [REFS‑1].

Application
Selection Property
Validation Focus
Src/Abl kinase selectivity profiling
Predicted Src binding affinity benefit
Benchmarking against reference inhibitors (PP2, dasatinib)
Intracellular target engagement assays
Improved passive permeability from fluorine substitution
Cellular EC₅₀ consistency and batch reproducibility
HTS-compatible solubility profile
Halogenation-enhanced aqueous solubility
Minimized DMSO precipitation and liquid‑handler compatibility
SAR library expansion
Defined Cl/F halogenation pattern as reproducible baseline
Consistent physicochemical profile for analog design
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